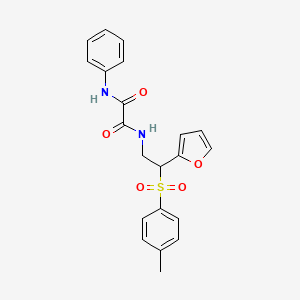

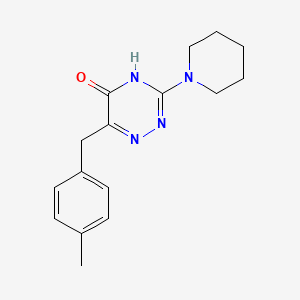

N1-(2-(furan-2-yl)-2-tosylethyl)-N2-phenyloxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furan derivatives, such as “N1-(2-(furan-2-yl)-2-tosylethyl)-N2-phenyloxalamide”, are important in the field of organic chemistry. They are often used as building blocks in the synthesis of complex molecules due to their reactivity .

Synthesis Analysis

The synthesis of furan derivatives often involves reactions such as Vilsmeier-Haack formylation, which is used to introduce an aldehyde group into the furan ring . Other methods include reactions with carbonyl compounds or via cyclization of 1,4-dicarbonyl compounds .Molecular Structure Analysis

Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The presence of the oxygen atom and the aromaticity of the ring can influence the reactivity of the molecule .Chemical Reactions Analysis

Furan derivatives are known to undergo a variety of reactions. For example, they can participate in Diels-Alder reactions with electrophilic alkenes and alkynes . They can also undergo formylation, acylation, and other reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, furan derivatives are often liquids that are miscible with common organic solvents . They may also exhibit aromaticity .Wissenschaftliche Forschungsanwendungen

Nitric Oxide Donor Activity

- Furoxans as Nitric Oxide Donors : Some derivatives of furoxans, including compounds related to N1-(2-(furan-2-yl)-2-tosylethyl)-N2-phenyloxalamide, have been studied for their ability to release nitric oxide. This action is significant in medicinal chemistry for potential therapeutic applications, such as vasodilators and inhibitors of platelet aggregation (Medana et al., 1994).

Antitumoral Activity

- Anti-tumoral Properties : Certain benzo-furan derivatives have attracted attention for their promising anti-tumoral activity. These compounds are structurally related to this compound and highlight the potential of such compounds in cancer research (Diana et al., 2019).

Anti-Platelet and Vasodilatory Effects

- Inhibition of Platelet Aggregation : Some furoxan derivatives have been found to inhibit platelet aggregation, which is a key aspect in cardiovascular diseases. These findings may have implications for the development of new cardiovascular drugs (Calvino et al., 1992).

Neuroinflammation Imaging

- PET Imaging of Microglia : Certain furan-carboxamide derivatives are used in PET radiotracers for imaging reactive microglia and neuroinflammation, which is crucial for understanding various neuropsychiatric disorders (Horti et al., 2019).

Antibacterial Activity

- Antibacterial Properties : Furan-amidine derivatives, closely related to this compound, have been evaluated for their antibacterial activity. This suggests potential applications in the development of new antibacterial agents (Alnabulsi et al., 2018).

Chemical Synthesis and Material Science

- Synthesis of Heterocycles : Furan derivatives are important intermediates in the synthesis of various heterocyclic compounds, which are widely used in material science and pharmaceuticals (Asaoka et al., 1979).

Novel Synthetic Approaches

- Acid-Catalyzed Rearrangement for Synthesis : Novel synthetic approaches using N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, structurally related to this compound, have been developed. These methods are significant for the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The study of furan derivatives and related compounds continues to be an active area of research in organic chemistry. Future directions may include the development of new synthetic methods, the exploration of new reactions, and the design of compounds with specific properties for use in various applications .

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S/c1-15-9-11-17(12-10-15)29(26,27)19(18-8-5-13-28-18)14-22-20(24)21(25)23-16-6-3-2-4-7-16/h2-13,19H,14H2,1H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFLSLOJYDSPJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2840878.png)

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2840880.png)

![N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]but-2-ynamide](/img/structure/B2840882.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(1-hydroxybutan-2-yl)acetamide](/img/structure/B2840883.png)

![[(4-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B2840884.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2840894.png)

![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840895.png)